molecular formula C14H22N2 B12271681 1-Phenyl-3-(piperidin-1-yl)propan-2-amine

1-Phenyl-3-(piperidin-1-yl)propan-2-amine

Cat. No.: B12271681
M. Wt: 218.34 g/mol
InChI Key: TXLIXMQWPQGLPR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-3-(piperidin-1-yl)propan-2-amine can be synthesized through several synthetic routes. One common method involves the reductive amination of 1-phenyl-2-propanone with piperidine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions and yields the desired product with high purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-(piperidin-1-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often utilize reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-Phenyl-3-(piperidin-1-yl)propan-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including its interaction with various receptors and enzymes.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(piperidin-1-yl)propan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Phenyl-3-(piperidin-1-yl)propan-2-amine can be compared with other similar compounds, such as:

    1-Phenyl-2-(piperidin-1-yl)ethanone: Similar structure but with a ketone group instead of an amine.

    1-Phenyl-3-(piperidin-1-yl)propan-1-ol: Similar structure but with an alcohol group instead of an amine.

    1-Phenyl-3-(piperidin-1-yl)propan-2-ol: Similar structure but with an alcohol group at the second carbon.

Uniqueness: The unique combination of the phenyl group, piperidine ring, and propan-2-amine linkage in this compound imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

1-phenyl-3-piperidin-1-ylpropan-2-amine

InChI

InChI=1S/C14H22N2/c15-14(11-13-7-3-1-4-8-13)12-16-9-5-2-6-10-16/h1,3-4,7-8,14H,2,5-6,9-12,15H2

InChI Key

TXLIXMQWPQGLPR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(CC2=CC=CC=C2)N

Origin of Product

United States

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